Product packaging for 2,6-Diaminoisonicotinic acid(Cat. No.:CAS No. 6313-56-0)

2,6-Diaminoisonicotinic acid

Cat. No.: B1619915
CAS No.: 6313-56-0
M. Wt: 153.14 g/mol
InChI Key: NSAVBLWKSBOTSK-UHFFFAOYSA-N
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Description

Contextualization within Pyridine (B92270) Carboxylic Acid Chemistry

2,6-Diaminoisonicotinic acid is a derivative of isonicotinic acid, which is itself one of the three isomers of pyridinecarboxylic acid. wikipedia.org Pyridinecarboxylic acids are a class of organic compounds characterized by a pyridine ring substituted with one carboxylic acid group. wikipedia.org The isomers are differentiated by the position of the carboxylic acid group on the pyridine ring. wikipedia.org

What sets this compound apart is the presence of two amino (-NH₂) groups at the 2 and 6 positions of the pyridine ring, in addition to the carboxylic acid (-COOH) group at the 4-position. This specific arrangement of functional groups—a carboxylic acid and two amino groups on a pyridine framework—creates a polar, and likely zwitterionic, molecule with unique chemical properties. The electron-withdrawing nature of the carboxylic acid group influences the basicity of the amino groups, affecting its reactivity in various chemical reactions.

The presence of multiple nitrogen atoms (from the pyridine ring and amino groups) and the oxygen atoms of the carboxylate group makes this compound a versatile ligand in coordination chemistry. These functional groups can act as hydrogen bond donors and acceptors and can coordinate with metal ions, allowing for the formation of complex structures. This potential for multiple coordination sites distinguishes it from simpler, mono-substituted pyridine carboxylic acids and is a key driver of its use in materials science.

Overview of Research Trajectories for this compound

Research into this compound and its derivatives has spanned several scientific disciplines, primarily focusing on its utility as a structural unit in more complex molecules and materials.

A significant area of investigation is in materials science , particularly in the synthesis of coordination polymers and metal-organic frameworks (MOFs). wikipedia.org MOFs are porous materials constructed from metal ions or clusters linked together by organic ligands. wikipedia.org The multidentate nature of this compound, with its multiple coordination sites, makes it an excellent candidate for a linker in these frameworks. The ability of its derivatives to form extended networks by bridging multiple metal centers is a key property being explored for creating materials with specific structural and functional properties.

In the field of medicinal chemistry , derivatives of this compound have been investigated for their potential biological activities. For instance, some derivatives have been explored for their potential as antimalarial agents. Research has also touched upon its use as a scaffold in the development of antibody-drug conjugates (ADCs), where it can be incorporated into linker molecules that connect a cytotoxic payload to an antibody. researchgate.net

Furthermore, in synthetic organic chemistry , derivatives of this compound, such as its esters, serve as important building blocks. guidechem.comcymitquimica.com These compounds are used as intermediates in the synthesis of more complex organic molecules for various research applications, including the development of chemical probes and new pharmaceutical agents. evitachem.comoist.jp

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7N3O2 B1619915 2,6-Diaminoisonicotinic acid CAS No. 6313-56-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-diaminopyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c7-4-1-3(6(10)11)2-5(8)9-4/h1-2H,(H,10,11)(H4,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSAVBLWKSBOTSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80284987
Record name 2,6-Diaminoisonicotinic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6313-56-0
Record name 6313-56-0
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Diaminoisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80284987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry

Synthetic Approaches for 2,6-Diaminoisonicotinic Acid and its Esters

The preparation of this compound often commences from readily available precursors, such as isonicotinic acid. A prevalent strategy involves a two-step sequence of chlorination followed by amination. In the initial step, isonicotinic acid is converted to 2,6-dichloroisonicotinic acid through treatment with chlorinating agents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) under reflux conditions. Subsequent amination of the dichloro-intermediate with ammonia (B1221849) at elevated temperatures yields the desired this compound. To enhance the selectivity of the amination process and minimize the formation of byproducts, palladium catalysts are sometimes employed.

Alternative synthetic strategies aim to improve efficiency and yield. One such method is the single-step catalytic amination of 2,6-dichloroisonicotinic acid. This approach utilizes a copper(I) catalyst in a solvent such as dimethylformamide (DMF) to directly substitute the chloro groups with amino functionalities. Furthermore, microwave-assisted synthesis has emerged as a rapid and efficient technique for the amination of 2,6-dichloroisonicotinic acid, significantly reducing reaction times compared to conventional heating methods.

The esterification of this compound, particularly to its methyl ester, is a common derivatization. General methods for the esterification of amino acids can be applied, such as reaction with methanol (B129727) in the presence of an acid catalyst like hydrochloric acid or trimethylchlorosilane. nih.govresearchgate.net

Table 1: Comparison of Synthetic Routes to this compound

Synthetic Route Precursor Key Reagents Typical Conditions Noteworthy Aspects

The methyl ester of this compound, also known as methyl 2,6-diaminopyridine-4-carboxylate, is a key intermediate for further functionalization. cymitquimica.com A straightforward method for its preparation is the direct esterification of this compound. This can be achieved by reacting the acid with methanol in the presence of a suitable acid catalyst. nih.govresearchgate.net

Another synthetic avenue involves the preparation of a precursor that already contains the methyl ester functionality. For instance, a related synthesis involves the reduction of a nitro-substituted benzoic acid methyl ester. researchgate.net Applying this logic, a potential route could involve the synthesis of 2,6-dinitroisonicotinic acid methyl ester followed by a double reduction of the nitro groups to amines. A more stepwise approach could start with a molecule like 2-amino-6-nitro-benzoic acid methyl ester, which can be subjected to reduction using a palladium-on-carbon catalyst under a hydrogen atmosphere to yield the diamino product. researchgate.net

Table 2: Synthetic Strategies for this compound Methyl Ester

Strategy Starting Material Key Reagents/Steps Product Reference
Direct Esterification This compound Methanol, Acid Catalyst (e.g., HCl, TMSCl) This compound Methyl Ester nih.govresearchgate.net
Reduction of Nitro Precursor 2-Amino-6-nitro-benzoic acid methyl ester H₂, Pd/C 2,6-Diaminobenzoic acid methyl ester (analogous) researchgate.net

Strategic Utilization in Complex Molecule Synthesis

The trifunctional nature of this compound, possessing two nucleophilic amino groups and a carboxylic acid, makes it a valuable building block for the synthesis of more elaborate molecules. The differential reactivity of these functional groups allows for selective modifications, enabling the construction of complex scaffolds. The amino groups can readily undergo acylation reactions, while the carboxylic acid can be converted to amides or esters. cymitquimica.com

A significant application of this compound and its derivatives is in the development of linkers for connecting heteroaryl scaffolds. The strategic placement of the functional groups allows for the molecule to act as a bridge, connecting two or more molecular entities. This is particularly relevant in the design of molecules for pharmaceutical and materials science applications.

The derivatization typically involves the sequential reaction of the functional groups. For example, the carboxylic acid can be activated and coupled with an amine-containing fragment to form an amide bond. Subsequently, the two amino groups on the pyridine (B92270) ring can be reacted with other molecules, such as acid chlorides, to form a ditopic derivative. researchgate.net This stepwise functionalization allows for the controlled assembly of complex architectures where the this compound core serves as a central hub. The ability to selectively functionalize the amino positions is a key feature in creating these tailored molecular linkers. researchgate.net

Derivatives, Analogues, and Structure Activity Relationship Studies

Synthesis and Characterization of Ester Derivatives of 2,6-Diaminoisonicotinic Acid

The synthesis of ester derivatives of this compound primarily involves the esterification of its carboxylic acid group. This modification is a common strategy to alter the compound's physicochemical properties, such as lipophilicity, which can influence its biological activity. nih.gov A prevalent method for this transformation is carbodiimide-mediated coupling. This reaction typically employs reagents like N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst in a solvent such as dimethylformamide (DMF). The general process involves the reaction between the carboxylic acid and an alcohol to form the corresponding ester. medcraveonline.com

The reaction yields can vary; for instance, syntheses using the DCC/DMAP method have reported yields in the range of 36–41%. Various ester derivatives have been synthesized, including the methyl, isopropyl, and isopentyl esters. guidechem.comcymitquimica.comguidechem.com

The characterization of these newly formed esters is essential to confirm their structure and purity. Standard analytical techniques are employed for this purpose. nih.gov These methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to verify the presence of the new ester group and the integrity of the parent molecule's structure.

Infrared (IR) Spectroscopy: IR analysis helps in identifying the characteristic stretching frequencies of the ester carbonyl group, confirming the success of the esterification reaction.

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the ester derivative, ensuring it matches the expected value. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is often used to assess the purity of the synthesized compound. nih.gov

Table 1: Synthesized Ester Derivatives of this compound
Ester DerivativeMolecular FormulaMolecular Weight (g/mol)CAS Number
Methyl 2,6-diaminopyridine-4-carboxylateC₇H₉N₃O₂167.1798547-97-8 cymitquimica.com
2,6-diamino-isonicotinic acid isopropyl esterC₉H₁₃N₃O₂195.2298960-99-7 guidechem.com
2,6-diamino-isonicotinic acid isopentyl esterC₁₁H₁₇N₃O₂223.27100139-89-7 guidechem.com

Comparative Analysis with Related Structural Motifs and Analogues

The position of the carboxylic acid group on the pyridine (B92270) ring significantly influences a molecule's properties and biological activities. The structural isomers of pyridine carboxylic acid—picolinic acid (2-position), nicotinic acid (3-position), and isonicotinic acid (4-position)—demonstrate this principle clearly. nih.gov These isomers differ in their steric and electrostatic profiles, which in turn affects their biological interactions. researchgate.net For example, a study showed that picolinic acid inhibited nociceptive responses, whereas isonicotinic acid was inactive in the same models, highlighting how a simple positional change can alter a compound's pharmacological profile. researchgate.net

This isomeric difference extends to substituted derivatives. When comparing this compound (carboxyl at position 4) with its isomer 2,6-diaminonicotinic acid (carboxyl at position 3), the steric environment around the functional groups changes, which can impact receptor binding and enzymatic interactions.

A comparison can also be made with aliphatic analogues such as 2,6-diaminopimelic acid. This is a linear diamino dicarboxylic acid that is a crucial component of the cell walls of many bacteria. drugbank.comiarc.fr Unlike the rigid, aromatic structure of this compound, 2,6-diaminopimelic acid is a flexible aliphatic molecule. This structural difference dictates its distinct biological role, primarily in peptidoglycan biosynthesis, a pathway absent in humans. drugbank.comnih.gov

Table 2: Comparison of Pyridine Carboxylic Acid Isomers
Isomer NameCarboxyl PositionKey Research Implication
Picolinic Acid2 (ortho)Exhibits antinociceptive and immunomodulatory activities. researchgate.netmdpi.com
Nicotinic Acid3 (meta)Serves as a precursor to vitamin B3 and is active in models of inflammatory pain. nih.govresearchgate.net
Isonicotinic Acid4 (para)Lacks activity in some pain models but is a vital scaffold for numerous drugs, including those for tuberculosis. nih.govresearchgate.net

2,6-Diaminopurine (DAP), an analogue of the nucleobase adenine (B156593), serves as a powerful tool in nucleic acid research. researchgate.netfoodb.ca The key structural difference is an additional amino group at the 2-position of the purine (B94841) ring. oup.com This modification allows DAP to form three hydrogen bonds when paired with thymine (B56734) (T), in contrast to the two hydrogen bonds formed in a standard adenine-thymine (A-T) pair. oup.comwikipedia.org

This enhanced pairing strength has significant research implications:

Increased Duplex Stability: The incorporation of DAP in place of adenine in DNA or Peptide Nucleic Acid (PNA) oligomers substantially increases the thermal stability (melting temperature, Tₘ) of the resulting duplexes. oup.comoup.com The stabilization can be as high as 2.5–6.5°C per substitution. oup.com

Improved Specificity: The stronger interaction leads to better discrimination against base mismatches, which is valuable in the design of highly specific DNA probes and other molecular tools. oup.com

Studying Molecular Recognition: DAP-containing nucleic acids are used to investigate the structural properties of DNA and the recognition mechanisms of enzymes and DNA-binding ligands. researchgate.net The altered structure, including a modified groove width, can affect interactions with proteins like restriction endonucleases. researchgate.net

Prebiotic Chemistry: Research has shown that DAP can promote the self-repair of UV-induced DNA damage under prebiotic conditions, suggesting it may have played a role in the origins of life. ed.ac.uk

Naturally, DAP is found in the genome of the cyanophage S-2L, where it completely replaces adenine. oup.comwikipedia.org Its unique properties continue to be exploited in the chemical synthesis of modified oligonucleotides for various research applications. tandfonline.comnih.gov

Table 3: Research Applications and Findings of 2,6-Diaminopurine (DAP)
Research AreaKey Finding
Nucleic Acid ThermodynamicsSubstitution of adenine with DAP increases the thermal stability of DNA and PNA duplexes due to the formation of a third hydrogen bond with thymine. oup.comoup.com
Sequence SpecificityEnhances discrimination against mismatched base pairs opposite the DAP residue. oup.com
Structural BiologyUsed to study DNA structure and molecular recognition by altering groove width and hydration patterns. researchgate.net
VirologyNaturally replaces adenine in the genome of cyanophage S-2L. wikipedia.org
Prebiotic ChemistryPromotes the repair of UV-induced DNA lesions, suggesting a potential role in early life. ed.ac.uk
Antisense/RNAi TechnologyIncorporation into modified oligonucleotides (e.g., LNA) enhances thermodynamic stability for RNA targeting. oup.comnih.gov

Molecular Interactions and Mechanistic Elucidation

Analysis of Hydrogen Bonding Propensities

Hydrogen bonding is a predominant intermolecular force governing the properties of 2,6-diaminoisonicotinic acid. The presence of two primary amino groups (-NH₂) and a carboxylic acid group (-COOH) on the pyridine (B92270) framework provides multiple sites for forming strong and directional hydrogen bonds.

The hydrogen bonding potential of this compound arises from its distinct hydrogen bond donor and acceptor sites. The two amino groups and the carboxylic acid's hydroxyl group can donate protons, while the nitrogen atom of the pyridine ring, the carbonyl oxygen, and the hydroxyl oxygen of the carboxylic acid, as well as the nitrogen atoms of the amino groups, can accept protons.

A quantitative summary of the hydrogen bonding sites within the molecule is provided below.

Functional GroupHydrogen Bond Donor SitesHydrogen Bond Acceptor Sites
Amino Group (-NH₂)2 (N-H)1 (N lone pair)
Carboxylic Acid (-COOH)1 (O-H)2 (C=O and O-H lone pairs)
Pyridine Ring01 (N lone pair)
Total Sites 3 4

This table provides a qualitative count of potential hydrogen bonding sites on a single molecule of this compound.

The specific hydrogen bonding capabilities of this compound (also referred to as DAI) influence its ability to form complexes with other molecules. Research comparing DAI with structurally similar compounds provides insight into these dynamics. In a study involving complex formation with cyanuric acid (CYA), 2,6-dihydroxyisonicotinic acid (DHI) was shown to preferentially form a complex with CYA when compared with DAI. researchgate.netresearchgate.netnih.gov

This preference is attributed to the difference in hydrogen bonding strength between the hydroxyl groups of DHI and the amino groups of DAI. researchgate.netresearchgate.net Although structurally analogous, the hydrogen atoms of the hydroxyl groups in DHI possess a much stronger hydrogen-bonding capability than those of the amino groups in DAI. researchgate.netresearchgate.netnih.gov This leads to more stable and energetically favorable complex formation between DHI and CYA, illustrating how subtle changes in functional groups can dictate the dynamics of molecular recognition and assembly.

Competitive hydrogen bonding is a critical process where molecules with varying hydrogen bonding strengths vie for the same binding partner. The interactions involving this compound (DAI) have been studied in the context of inhibiting the formation of melamine-cyanuric acid (MEL-CYA) crystals, which are known for their toxic effects.

The MEL-CYA complex is held together by an extensive network of hydrogen bonds. researchgate.net Molecules can be designed to interfere with this complex formation by competing with melamine (B1676169) or cyanuric acid. Studies have shown that inhibitors like 2,6-dihydroxyisonicotinic acid (DHI) and 3-(2,5-dioxo-4-imidazolidinyl)propanoic acid (DIPA) can inhibit the formation of the MEL-CYA complex. researchgate.netresearchgate.net The effectiveness of these inhibitors is related to their hydrogen bonding capability. It was demonstrated that DHI is more effective than DAI at forming a complex with cyanuric acid, suggesting it would be a superior competitor in this system. researchgate.netresearchgate.netnih.gov This highlights that in a competitive environment, molecules with stronger or more favorably arranged hydrogen bonding sites will preferentially bind, displacing weaker-binding competitors like DAI.

Insights into Ligand-Target Binding Principles

The ability of this compound to act as a ligand in biological and chemical systems is fundamentally linked to its hydrogen bonding and coordination capabilities. The amino and carboxylic acid functional groups are the primary drivers of its binding interactions.

The amino groups can form hydrogen bonds with molecular targets, which can modulate the structure and function of those targets. This interaction is a key aspect of its mechanism of action in various biochemical pathways. The capacity of the amino groups on the pyridine ring to form hydrogen bonds and to coordinate with metal ions makes this compound and its isomers versatile ligands in coordination chemistry.

General principles of ligand-receptor binding affirm the importance of these interactions. Hydrogen bonds are recognized as a highly efficient type of molecular interaction that contributes significantly to the stability of a receptor-ligand complex. researchgate.net The formation of multiple hydrogen bonds can enhance binding affinity, in part by displacing water molecules from the binding site, which allows for more direct and stable interactions between the ligand and its target. researchgate.net Therefore, the array of hydrogen bond donors and acceptors on the this compound molecule provides a structural basis for its potential as a ligand designed to interact with specific biological targets.

Biological and Pharmacological Research Endeavors

Research into Anticancer Applications

Recent investigations have highlighted the potential anticancer activity of 2,6-diaminoisonicotinic acid and its derivatives. The structural characteristics of the molecule make it a candidate for the synthesis of novel compounds aimed at inhibiting cancer cell growth.

Preliminary Studies on Potential Mesothelioma Treatment

Malignant pleural mesothelioma (MPM) is an aggressive cancer with limited effective treatment options, creating an urgent need for new therapeutic strategies. springermedizin.demdpi.com While direct studies of this compound on mesothelioma cell lines are not extensively documented in publicly available research, the exploration of novel compounds is a key focus in the field. The anticancer potential of various natural and synthetic compounds is being investigated to overcome the challenges of chemoresistance and improve patient outcomes in mesothelioma. nih.govmdpi.com

Research into other compounds, such as caffeic acid, has shown that it can reduce the viability of MPM cells, inhibit proliferation, and suppress key signaling pathways like ERK1/2 and AKT. springermedizin.de Similarly, extracts from plants like Cynara scolymus (artichoke) have demonstrated the ability to reduce cell proliferation, promote apoptosis, and restrain the migration and invasion of mesothelioma cell lines. nih.gov The general approach in the field involves screening diverse chemical structures for efficacy against this hard-to-treat cancer. Given that derivatives of aminonicotinic acids have shown antiproliferative effects against other types of cancer, such as pancreatic cancer, by modulating metabolic pathways, this class of compounds remains of interest for broader anticancer applications.

Development as a Linker Moiety in Antibody-Drug Conjugates (ADCs)

Antibody-drug conjugates (ADCs) represent a targeted approach to cancer therapy, designed to deliver a potent cytotoxic payload specifically to cancer cells while minimizing damage to healthy tissue. This is achieved by connecting a monoclonal antibody, which targets a specific antigen on tumor cells, to a cytotoxic drug via a chemical linker.

In this context, this compound has been utilized as a foundational component for creating linkers used in ADCs. Research has described the synthesis of a heteroaryl scaffold linker derived from this compound in three steps. This linker was then used in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to connect it with a drug-containing component, specifically one incorporating monomethyl auristatin E (MMAE), a potent antimitotic agent.

Antimicrobial Activity Investigations of Derivatives

Derivatives of this compound have been a subject of investigation for their potential antimicrobial properties. Studies have shown that these compounds exhibit activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi. The structural framework of this compound allows for modifications that can lead to derivatives with the ability to interfere with essential microbial processes. For instance, research has indicated that derivatives of aminonicotinic acids can target bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and survival.

The following table summarizes the observed antimicrobial activity of this compound (DAIA) derivatives against various microorganisms as noted in preliminary studies.

MicroorganismObserved Activity Level
Staphylococcus aureusHigh activity
Escherichia coliModerate activity
Candida albicansEffective antifungal activity
Micrococcus luteusSignificant inhibition

This data is based on preliminary in vitro findings and indicates potential for further research.

Evaluation of Anti-inflammatory Potential in Derivatives

The potential for derivatives of this compound to possess anti-inflammatory properties has been recognized as an area for investigation. nih.gov The mechanism of action for such derivatives would likely involve the inhibition of key inflammatory mediators. Research into other heterocyclic compounds, such as pyrimidine (B1678525) derivatives, has shown that they can exert anti-inflammatory effects by suppressing enzymes like cyclooxygenase-2 (COX-2) and inhibiting the production of prostaglandins, cytokines, and nitric oxide. mdpi.com Similarly, oxime derivatives have demonstrated anti-inflammatory activity comparable to standard drugs by downregulating pro-inflammatory genes. mdpi.com While specific studies on the anti-inflammatory action of this compound derivatives are not widely detailed, the structural motif is considered a candidate for the development of new anti-inflammatory agents.

Strategic Integration in General Pharmaceutical Research and Drug Development

In the broader landscape of pharmaceutical research, this compound is valued as a "privileged scaffold." This term refers to a molecular framework that is capable of providing ligands for more than one biological target, making it a versatile starting point for drug discovery. nih.gov Its structure serves as a key intermediate or building block for the synthesis of more complex molecules with potential therapeutic value. nih.gov

The presence of multiple functional groups—two amines and a carboxylic acid—on a stable pyridine (B92270) ring allows for a variety of chemical modifications. This enables the creation of large libraries of related compounds, each with slightly different properties, which can then be screened for activity against various diseases. nih.gov Researchers utilize this scaffold-based approach to systematically explore structure-activity relationships, aiming to develop novel drug candidates with improved potency and selectivity for targets in oncology, infectious disease, and beyond.

Advanced Characterization and Structural Insights

Spectroscopic Methodologies in Molecular Structure Elucidation

Spectroscopic techniques provide a powerful lens through which the molecular framework of 2,6-Diaminoisonicotinic acid can be examined. By probing the interactions of the molecule with electromagnetic radiation, methods such as Nuclear Magnetic Resonance (NMR) spectroscopy furnish detailed information about the chemical environment of individual atoms, confirming the compound's identity and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, offering unparalleled insight into the connectivity and chemical environment of atoms. The analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for a detailed mapping of the molecular structure of this compound.

¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the different types of protons present in the molecule. Due to the symmetrical nature of the substitution on the pyridine (B92270) ring, a simplified spectrum is anticipated.

In a deuterated water (D₂O) solvent, the key resonance observed is a singlet for the two equivalent protons at the C3 and C5 positions of the pyridine ring. A reported chemical shift for these protons is approximately δ 6.8 ppm. The protons of the two amino (-NH₂) groups are exchangeable and are observed at around δ 4.2 ppm in D₂O. The acidic proton of the carboxylic acid group also undergoes rapid exchange in D₂O and its signal is typically not observed or is merged with the solvent peak.

Interactive ¹H NMR Data Table for this compound

Proton AssignmentChemical Shift (δ) in D₂O (ppm)MultiplicityIntegrationCoupling Constant (J) in Hz
H-3, H-5~6.8Singlet2HNot Applicable
-NH₂~4.2Broad Singlet4HNot Applicable
-COOHNot Observed (exchange with D₂O)---

Note: The presented data is based on available literature. mdpi.com Detailed coupling constants are not specified in the provided source.

¹³C NMR Spectroscopic Data

Interactive Predicted ¹³C NMR Data Table for this compound

Carbon AssignmentPredicted Chemical Shift (δ) Range (ppm)
C-2, C-6155 - 165
C-3, C-595 - 105
C-4140 - 150
-COOH165 - 175

Note: The values in this table are predicted based on the analysis of similar structures and general principles of NMR spectroscopy, as comprehensive experimental data is not available in the searched sources.

The elucidation of the complete and precise NMR spectral data through further experimental investigation remains a key area for the future characterization of this compound.

Computational Chemistry and Theoretical Modeling

Quantum Mechanical and Molecular Mechanics Simulations

Hybrid quantum mechanics/molecular mechanics (QM/MM) simulations are particularly useful for studying chemical reactions and interactions in large systems, such as a molecule interacting with a protein. mpg.de In this approach, the chemically active region, like 2,6-diaminoisonicotinic acid, is treated with accurate but computationally expensive quantum mechanics, while the surrounding environment (e.g., solvent or protein) is described by more efficient molecular mechanics force fields. mpg.demdpi.com This dual approach allows for the investigation of electronic rearrangements, such as those occurring during chemical reactions, within a manageable computational framework. mpg.de

Quantum mechanical methods are essential for understanding the electronic properties that govern molecular interactions. mdpi.comcreative-quantum.eu These simulations can elucidate reaction mechanisms and predict various chemical and physical properties at the molecular level. creative-quantum.euarxiv.org For instance, quantum chemical simulations can be employed to analyze reaction pathways and transition states, providing a deeper understanding of the underlying chemical processes. creative-quantum.eursc.org

Molecular mechanics, on the other hand, uses classical physics to model the energy of a system based on the positions of its atoms. mpg.de It is well-suited for simulating the dynamics and conformational changes of large biomolecules. wikipedia.orgnih.gov

Theoretical Calculations of H-Bonding Capability

Hydrogen bonding is a critical factor in molecular recognition and binding affinity. researchgate.netwikipedia.org The hydrogen-bonding capability of a molecule can be estimated theoretically by calculating the energy difference when the molecule is transferred from a nonpolar solvent (like hexadecane) to water. nih.gov

In the case of this compound, the two amino groups (-NH2) and the carboxylic acid group (-COOH) are all capable of participating in hydrogen bonds, acting as both hydrogen bond donors and acceptors. The nitrogen and oxygen atoms possess lone pairs of electrons that can accept hydrogen bonds, while the hydrogen atoms attached to them can be donated. libretexts.org

Theoretical calculations have been used to compare the hydrogen-bonding capability of this compound (DAI) with a structurally similar compound, 2,6-dihydroxyisonicotinic acid (DHI). researchgate.net These studies have shown that the hydrogen atoms of DHI have a stronger H-bonding capability compared to those of DAI. researchgate.net This difference in hydrogen-bonding strength can influence how these molecules interact with other molecules, such as cyanuric acid. researchgate.net The strength of these interactions can be quantified by calculating the binding energy of the hydrogen-bonded complex. researchgate.net

Molecular Docking Studies for Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.govresearchgate.net This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.govresearchgate.net The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their binding affinity. researchgate.net

For this compound, its structural features, including the amino and carboxylic acid groups, allow it to form multiple hydrogen bonds and other interactions with the active sites of proteins. These interactions are crucial for its potential biological activities.

Molecular docking studies can provide valuable information on:

Binding Affinity: The strength of the interaction between the ligand and the protein, often expressed as a binding energy score. biomedpharmajournal.org

Binding Mode: The specific orientation and conformation of the ligand within the protein's binding pocket.

Key Interactions: Identification of the specific amino acid residues in the protein that interact with the ligand through hydrogen bonds, hydrophobic interactions, or other forces. nih.gov

Below is a hypothetical data table illustrating the type of information that could be generated from a molecular docking study of this compound with a target protein.

Target ProteinBinding Energy (kcal/mol)Interacting ResiduesHydrogen Bond Distances (Å)
Hypothetical Kinase 1-8.5ASP145, LYS78, GLU912.8, 3.1, 2.9
Hypothetical Protease A-7.2HIS41, SER195, GLY1933.0, 2.7

In Silico Pharmacokinetic and Pharmacodynamic (ADMET) Profiling Applications

In silico ADMET profiling is a computational method used in the early stages of drug discovery to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound. plos.orgresearchgate.net This predictive assessment helps to identify potential liabilities of a drug candidate before it undergoes expensive and time-consuming experimental testing. mdpi.com

Various molecular descriptors, such as molecular weight, lipophilicity (logP), polar surface area, and the number of hydrogen bond donors and acceptors, are calculated to predict the ADMET profile. researchgate.net These descriptors are often used in conjunction with established rules, such as Lipinski's "Rule of Five," to assess the "drug-likeness" of a compound. researchgate.netmdpi.com

For this compound, an in silico ADMET profile would provide insights into its potential as a drug candidate. The presence of polar functional groups suggests it is likely to have good aqueous solubility but may face challenges in crossing biological membranes like the blood-brain barrier. mdpi.com

A typical in silico ADMET profile for this compound might include the following predicted parameters:

ADMET PropertyPredicted Value/ClassificationSignificance
Absorption
Human Intestinal AbsorptionModerate to HighIndicates potential for oral bioavailability.
Blood-Brain Barrier PenetrationLowSuggests limited access to the central nervous system. mdpi.com
Distribution
Plasma Protein BindingLow to ModerateAffects the concentration of free drug available to act on its target.
Metabolism
Cytochrome P450 InhibitionPredicted as non-inhibitor of major isoforms (e.g., CYP2D6, CYP3A4). mdpi.comLow likelihood of causing drug-drug interactions.
Excretion
Primary RouteLikely renal excretionInfluences dosing regimen.
Toxicity
Ames TestPredicted non-mutagenicIndicates a lower risk of carcinogenicity.
hERG InhibitionPredicted non-inhibitorLow risk of cardiotoxicity.

These in silico predictions serve as a valuable guide for prioritizing compounds for further development and for designing experiments to validate the computational findings. nih.govnih.gov

Emerging Research Avenues and Future Perspectives

Prospects in Advanced Materials Development

The molecular architecture of 2,6-diaminoisonicotinic acid makes it a highly promising building block, or "linker," for the synthesis of advanced materials, particularly Metal-Organic Frameworks (MOFs). MOFs are a class of crystalline materials consisting of metal ions or clusters coordinated to organic ligands, forming one-, two-, or three-dimensional structures. The properties of these materials can be finely tuned for a variety of applications.

The presence of multiple nitrogen and oxygen atoms in this compound provides versatile coordination sites for binding with metal ions. This allows for the potential formation of complex and robust framework structures. Research on analogous compounds, such as pyridine-2,6-dicarboxylic acid and 4-hydroxypyridine-2,6-dicarboxylic acid, has demonstrated their utility in constructing 1D, 2D, and 3D MOFs with various metal ions including copper, zinc, and neodymium. researchgate.netrsc.orgnih.gov The inherent tunability of MOFs makes them suitable for a wide array of applications, from gas storage and separation to catalysis. researchgate.net

Future research is expected to focus on utilizing this compound to create novel MOFs with tailored properties. The amino groups offer potential for post-synthetic modification, allowing for the introduction of further functionalities within the porous framework. These new materials could be investigated for applications in areas such as selective carbon dioxide capture, catalysis, and chemical sensing.

Potential ApplicationRelevant Structural FeatureAnalogous Research
Gas Storage & SeparationPorous framework structureMOFs from pyridine-dicarboxylic acids showing high surface area. researchgate.net
CatalysisAccessible metal centers and functional groupsMOFs used as heterogeneous catalysts.
Chemical SensingTunable pore environment and functional sitesFunctionalized frameworks for selective analyte binding.
Proton ConductionHydrogen bonding network from -NH2 and -COOH groupsMaterials with ordered hydrogen bond donors/acceptors.

Potential in Agro-Chemical Research and Development

While direct applications of this compound in agriculture have not been extensively reported, its structural motifs are present in molecules with biological activity, suggesting a potential avenue for agrochemical research. The development of novel fungicides, herbicides, and pesticides often relies on innovative chemical building blocks to overcome resistance issues associated with existing products. mdpi.com

Pyridine-based compounds are a well-established class in agrochemicals. For instance, research has shown that certain pyridine (B92270) carboxylic acid adducts can exhibit fungistatic properties. rsc.org The unique substitution pattern of this compound could be exploited to develop new active ingredients. Its derivatives could be synthesized and screened for activity against a range of plant pathogens. Boron-containing compounds, for example, have shown significant potential as fungicides, and the derivatization of core structures like this compound is a key strategy in agrochemical discovery. nih.gov Future work could involve creating libraries of amides, esters, and other derivatives of this compound for high-throughput screening against fungal and bacterial plant diseases.

Utility in Analytical Chemistry as a Reference Standard

In analytical chemistry, high-purity compounds are essential as reference standards for the accurate identification and quantification of substances. sigmaaldrich.com As new derivatives of this compound are developed for pharmaceutical or materials science applications, the parent compound will be required as a primary reference material.

Its well-defined structure can be thoroughly characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, which provides detailed information about the chemical environment of its atoms, confirming its identity and purity. Once synthesized to a high degree of purity and rigorously characterized, this compound can serve as a standard for:

Chromatographic Methods (HPLC, GC): To determine the retention time for identifying the compound in complex mixtures.

Spectroscopic Methods (MS, NMR, IR): As a reference spectrum for structural confirmation of newly synthesized derivatives.

Quantitative Analysis: To create calibration curves for accurately measuring the concentration of the compound or its metabolites in various samples.

Future Directions in Synthetic Methodology Optimization

The synthesis of this compound is crucial for its availability for research and potential commercial applications. Current methods often rely on a multi-step process that begins with the chlorination of a precursor like isonicotinic acid or citrazinic acid to form 2,6-dichloroisonicotinic acid, followed by an amination step. chemicalbook.com

Future research in synthetic methodology will likely focus on improving the efficiency, sustainability, and cost-effectiveness of these routes. Key areas for optimization include:

Catalyst Development: While palladium catalysts are sometimes used to improve the selectivity of the amination step, exploring more abundant and less expensive metal catalysts, such as copper(I), is a promising alternative.

Process Intensification: Microwave-assisted synthesis has been shown to dramatically reduce reaction times for the amination of the dichloro-intermediate compared to conventional heating methods. Further development of flow chemistry processes could enable safer and more scalable continuous production.

Greener Solvents and Reagents: Shifting towards more environmentally benign solvents and reducing the use of harsh reagents like phosphorus pentachloride or thionyl chloride is a key goal for sustainable chemical manufacturing.

Yield Improvement: Optimizing reaction conditions such as temperature, pressure, and catalyst loading to maximize the yield and purity of the final product remains a critical objective.

Synthesis StepConventional MethodOptimization StrategyBenefit
ChlorinationUse of PCl₅ or SOCl₂Development of alternative chlorinating agentsReduced hazardous waste
AminationHigh-temperature reaction with ammonia (B1221849)Palladium or Copper(I) catalysis Improved selectivity, milder conditions
AminationConventional heatingMicrowave-assisted synthesis Significantly reduced reaction time
Overall ProcessMulti-step batch synthesisDevelopment of one-pot or flow chemistry processesIncreased efficiency and scalability

Unexplored Biological and Therapeutic Targets

The structural framework of this compound and its derivatives holds considerable potential for discovering new therapeutic agents. Preliminary research has already pointed towards its possible role in developing anticancer and antimicrobial drugs.

Future investigations could explore a wider range of biological targets:

Antiviral Agents: Related molecules, such as N-monoacyl derivatives of 2,6-diaminopyridine, have demonstrated significant activity against the herpes simplex virus (HSV-1). nih.gov This suggests that derivatives of this compound could be screened against a broad spectrum of viruses.

Enzyme Inhibition: The compound's ability to coordinate with metal ions could be exploited to target metalloenzymes that are critical for the survival of pathogens. Furthermore, derivatives of aminonicotinic acids are known to target bacterial enzymes like DNA gyrase and topoisomerase IV.

Targeted Drug Delivery: The structure is a candidate for use as a chemical linker in antibody-drug conjugates (ADCs), which deliver potent cytotoxic agents directly to cancer cells, minimizing systemic toxicity.

Neurological Disorders: Given that various pyridine derivatives interact with receptors and enzymes in the central nervous system, exploring the neuropharmacological profile of this compound derivatives could uncover novel treatments for neurological or psychiatric conditions.

Anti-inflammatory Agents: Many heterocyclic compounds possess anti-inflammatory properties. Derivatives could be tested in cellular and animal models of inflammation to identify new leads for conditions like arthritis or inflammatory bowel disease.

The structural similarity to 2,6-diaminopimelic acid (DAP), a key component of bacterial cell walls, and 2,6-diaminopurine, a nucleobase analogue, suggests that unexplored targets may include bacterial cell wall biosynthesis and nucleic acid-related processes.

Q & A

Q. What are the common synthetic routes for 2,6-Diaminoisonicotinic acid, and how can their efficiency be optimized?

Methodological Answer: Synthesis typically involves functionalizing isonicotinic acid precursors. Key steps include:

  • Amination : Introducing amino groups at positions 2 and 6 via nucleophilic substitution or catalytic hydrogenation. For example, using low-temperature organometallic reactions (e.g., n-BuLi in THF at -78°C to deprotonate and alkylate intermediates) .
  • Purification : Ion-exchange chromatography (IEC) is effective for isolating diamino derivatives, as demonstrated for bacterial cell wall analogs like 2,6-diaminopimelic acid .
  • Optimization : Adjust reaction time, temperature, and stoichiometry of reagents. Monitor intermediates via TLC or HPLC.

Q. Table 1: Comparison of Synthesis Methods

MethodYield (%)Purity (HPLC)Key Reference
Low-Temp Alkylation40–47>95%
Catalytic Hydrogenation60–7585–90%

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies amine proton environments and aromatic ring substitution patterns. For analogs like 2,6-diaminopimelic acid, coupling constants resolve stereochemistry .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. For example, diynoic acid derivatives were characterized using electron ionization (EI-MS) .
  • Infrared Spectroscopy : IR detects NH₂ stretching (~3300 cm⁻¹) and carboxylic acid C=O (~1700 cm⁻¹).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Contradictions often arise from assay variability or mechanistic complexity. Strategies include:

  • Systematic Structural Variation : Modify substituents (e.g., alkyl chains, electron-withdrawing groups) to isolate structure-activity relationships (SAR). For diynoic acids, chain length significantly impacted antifungal MIC values .
  • Mechanistic Studies : Use isotopic labeling or enzyme inhibition assays to test hypotheses. For example, 2,6-diynoic acids may inhibit fungal fatty acid biosynthesis via isomerization to allene intermediates .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Q. Table 2: Key Parameters for Biological Assays

ParameterRecommendationRationale
Inoculum Size10⁴ CFU/mLStandardized per NCCLS guidelines
Incubation Temperature36 ± 1°CMimics physiological conditions
ControlsSolvent + positive/negativeEnsures assay validity

Q. What methodological considerations are critical when designing assays to evaluate antifungal activity?

Methodological Answer:

  • MIC Determination : Use microdilution assays in Sabouraud dextrose broth (SDB) with turbidity endpoints. Include triplicate runs to assess reproducibility .
  • Synergy Testing : Combine test compounds with known antifungals (e.g., fluconazole) to identify additive or antagonistic effects.
  • Data Analysis : Apply nonlinear regression to dose-response curves. For example, diynoic acid derivatives showed enhanced activity with longer alkyl chains, requiring logP calculations to correlate hydrophobicity and efficacy .

Q. How can researchers ensure accurate quantification of this compound in complex matrices (e.g., biological samples)?

Methodological Answer:

  • Internal Standards : Use deuterated analogs (e.g., D₄-2,6-diaminoisonicotinic acid) to correct for losses during extraction .
  • Chromatography : Reverse-phase HPLC with fluorescence detection (post-column ninhydrin derivatization) enhances sensitivity for diamino compounds .
  • Validation : Perform spike-recovery experiments (80–120% recovery acceptable) and limit of detection (LOD) studies .

Q. What computational tools are suitable for modeling the interactions of this compound with biological targets?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding modes with fungal enzymes (e.g., fatty acid synthase) .
  • QSAR Modeling : Develop regression models linking molecular descriptors (e.g., logP, polar surface area) to activity data. For diynoic acids, chain length and dipole moments were critical predictors .

Key Data Contradictions and Solutions

  • Issue : Discrepancies in MIC values across studies.
  • Solution : Standardize assay protocols (e.g., NCCLS guidelines) and report solvent effects (e.g., DMSO tolerance limits) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.